1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of metal catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Material Science: The compound’s unique properties make it a candidate for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. The oxadiazole moiety may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-fluoro-pyrazole-4-carbonyl fluoride: This compound shares the pyrazole core but differs in its functional groups and overall structure.
1,2,4-Oxadiazole derivatives:
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its potential as a pharmaceutical agent by improving metabolic stability and binding affinity .
Properties
Molecular Formula |
C16H17F2N5O3S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H17F2N5O3S/c1-3-22(27(24,25)13-9-19-23(11(13)2)16(17)18)10-14-20-21-15(26-14)12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
CNKHDPWOUMQPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C |
Origin of Product |
United States |
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